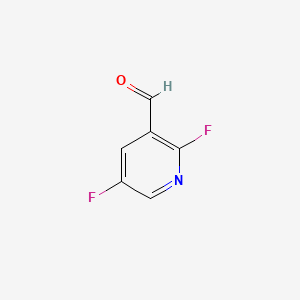

2,5-Difluoronicotinaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Difluoronicotinaldehyde is a useful research compound. Its molecular formula is C6H3F2NO and its molecular weight is 143.093. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,5-Difluoronicotinaldehyde is a derivative of nicotinaldehyde that has garnered attention due to its potential biological activities. This compound features two fluorine substituents at the 2 and 5 positions of the pyridine ring, which can significantly influence its pharmacological properties. Research has shown that such modifications can enhance the biological activity of nicotinamide derivatives, making them valuable in medicinal chemistry.

The molecular formula of this compound is C_7H_5F_2N_O. The presence of fluorine atoms can impact the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.

Biological Activities

Studies have reported various biological activities associated with this compound and related compounds. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research has indicated that derivatives of nicotinaldehyde, including this compound, exhibit significant antimicrobial activity. For instance, a study demonstrated that certain naphthyridine derivatives showed selective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The introduction of halogen substituents was found to enhance this activity significantly .

| Compound Type | Target Organisms | MIC (µg/mL) |

|---|---|---|

| Naphthyridine Derivatives | S. aureus | 6-7 |

| E. coli | 1.7-13.2 | |

| C. albicans | Not specified |

Neuropharmacological Effects

This compound has been evaluated for its interactions with nicotinic acetylcholine receptors (nAChRs). It was observed that modifications to the nicotine scaffold could lead to varying degrees of receptor affinity. For example, certain derivatives exhibited high binding affinity towards the α4β2 and α7 nAChRs, which are implicated in cognitive functions and neuroprotection .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that the position and nature of substituents on the pyridine ring significantly affect biological activity. The fluorine atoms at positions 2 and 5 enhance the compound's ability to interact with biological targets compared to unsubstituted analogs .

Case Studies

- Antimicrobial Efficacy : A series of studies focused on the synthesis of naphthyridine derivatives from 2-amino nicotinaldehyde demonstrated promising antimicrobial properties. Compounds derived from this synthesis showed effective inhibition against various bacterial strains, suggesting a viable pathway for developing new antimicrobial agents .

- Neuropharmacological Research : Investigations into the neuropharmacological effects of nicotine derivatives have shown that this compound can modulate dopamine release in striatal neurons through selective nAChR activation. This activity is crucial for understanding its potential in treating neurodegenerative diseases .

特性

IUPAC Name |

2,5-difluoropyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNQFRVOJKLIFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704710 |

Source

|

| Record name | 2,5-Difluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227602-25-6 |

Source

|

| Record name | 2,5-Difluoro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227602-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Difluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。